![molecular formula C16H18O5 B2859962 methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 306321-73-3](/img/structure/B2859962.png)

methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

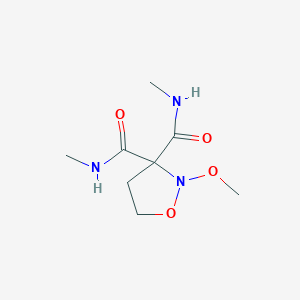

Description

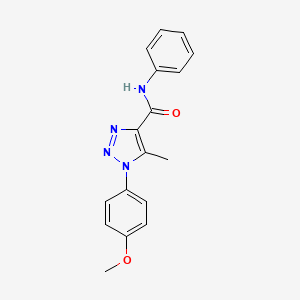

“Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate” is a derivative of 4-hydroxycoumarin . It is of interest in various fields of chemistry and materials science due to its unique chemical structure and properties. This compound and its derivatives are often studied for their potential in organic synthesis and material science applications.

Molecular Structure Analysis

The molecular structure of “methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate” is represented by the linear formula C25H29NO6S . Its molecular weight is 471.577 .Scientific Research Applications

Synthesis of Photoactive Cellulose Derivatives

This compound has been used in the synthesis of photoactive cellulose derivatives . The process involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This results in water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .

Light-Triggered Photodimerization

The chromene moieties of the photoactive polyelectrolytes, which are obtained from the above process, have been studied for their light-triggered photodimerization . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

Green Synthetic Procedures

While not directly related to the exact compound , similar compounds have been used in green synthetic procedures . For example, a two-step synthesis of methyl 2-[(3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetate from anthranilic acid has been developed, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that many coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

As a coumarin derivative, it may potentially influence pathways where other coumarins have been found to have an impact, such as the inflammation pathway, apoptosis pathway, and various signaling pathways .

Result of Action

Coumarin derivatives are often associated with a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

properties

IUPAC Name |

methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUWMNSHUPKAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859884.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)

![5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2859893.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2859896.png)

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2859898.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2859900.png)